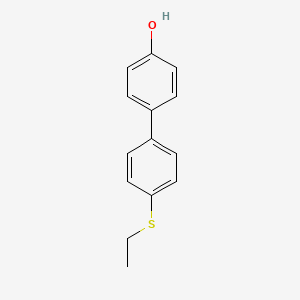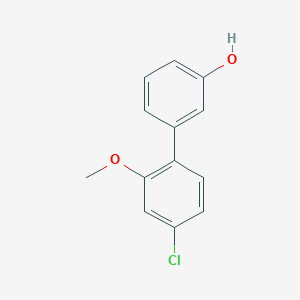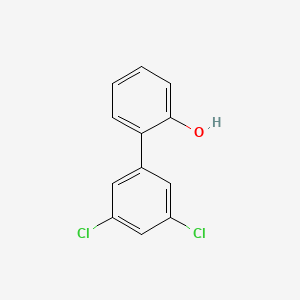![molecular formula C15H15NO2 B6370416 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261896-45-0](/img/structure/B6370416.png)
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% (3-DAP) is a chemical compound that has been used extensively in scientific research and laboratory experiments. It is an organic compound with a wide range of applications, including use as a reagent, catalyst, and in analytical chemistry. 3-DAP is a white crystalline solid with a melting point of 120-122°C and a boiling point of 276-278°C. It is also soluble in organic solvents such as alcohols, ethers, and acetone.
Applications De Recherche Scientifique
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a reagent in analytical chemistry. It is also used in the development of new drugs and in the study of enzyme kinetics. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is used to study the mechanism of action of enzymes and to investigate the interactions between proteins and other molecules.
Mécanisme D'action
The mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It is thought to inhibit the activity of these enzymes by binding to the active site and preventing the binding of the substrate. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% may also act as an allosteric inhibitor, meaning that it can bind to a different site on the enzyme and alter its structure, thereby affecting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% are not fully understood. However, it is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the activity of other enzymes, such as glutamate decarboxylase and adenosine deaminase. Additionally, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have an effect on the activity of certain hormones, such as insulin and glucagon.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its high yield, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and is soluble in organic solvents, making it an ideal reagent for a variety of laboratory experiments. However, 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of acids or bases, making it unsuitable for certain experiments.
Orientations Futures
There are a variety of potential future directions for research involving 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%. For example, further research could be conducted to investigate the mechanism of action of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% and its effects on other enzymes and hormones. Additionally, further research could be conducted to investigate the potential use of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% as a drug or therapeutic agent. Furthermore, research could be conducted to explore the potential applications of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% in other areas, such as in the development of new materials or in the study of biological processes. Finally, research could be conducted to investigate the potential toxicological effects of 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%, as well as its potential for use in the diagnosis and treatment of diseases.
Méthodes De Synthèse
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of dimethylaminobenzaldehyde and phenylhydrazine in the presence of hydrochloric acid to form the intermediate compound, 4-dimethylaminobenzaldehyde. This is followed by the reaction of 4-dimethylaminobenzaldehyde with p-toluenesulfonyl chloride in the presence of pyridine to form 3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%. The yield of the reaction is typically 95%.
Propriétés
IUPAC Name |
4-(3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODGOMALUAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683572 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-45-0 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)




